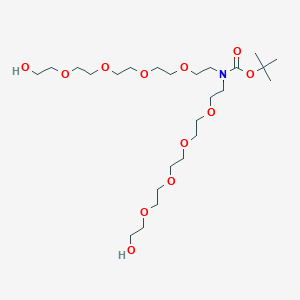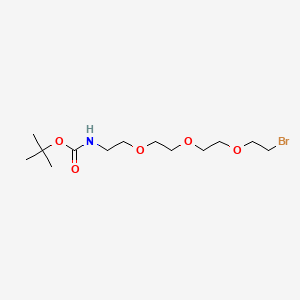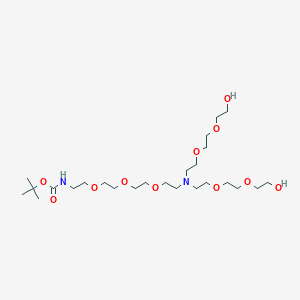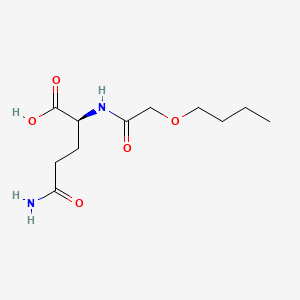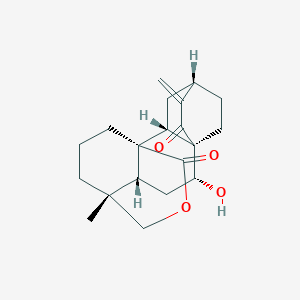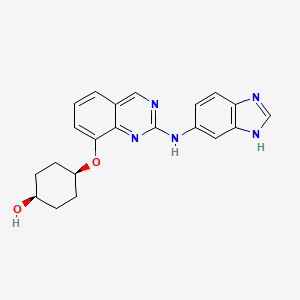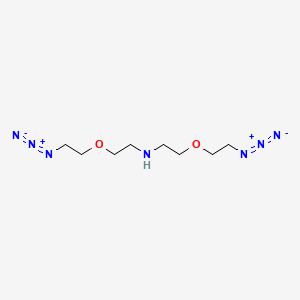
NH-bis(PEG1-azide)
Overview
Description
NH-bis(PEG1-azide) is a polyethylene glycol derivative containing an amino group with two azide groups. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls. The azide groups enable polyethylene glycolylation via Click Chemistry . This compound is widely used in bioconjugation, drug delivery, and other applications requiring polyethylene glycolylation.
Mechanism of Action
Target of Action
NH-bis(PEG1-azide) is a polyethylene glycol (PEG) derivative that contains an amino group with two azide groups . The primary targets of NH-bis(PEG1-azide) are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls . These targets play a crucial role in various biochemical reactions, including protein synthesis and metabolism.
Mode of Action
NH-bis(PEG1-azide) interacts with its targets through a process known as PEGylation . The amino group of NH-bis(PEG1-azide) is reactive with carboxylic acids and activated NHS esters, forming covalent bonds . The azide groups of NH-bis(PEG1-azide) enable this PEGylation process via Click Chemistry .
Biochemical Pathways
The PEGylation process facilitated by NH-bis(PEG1-azide) affects various biochemical pathways. By attaching to proteins or other molecules, PEGylation can alter their properties, such as stability, solubility, and immunogenicity . The exact pathways affected would depend on the specific molecules that NH-bis(PEG1-azide) is used to PEGylate.
Pharmacokinetics
The pharmacokinetic properties of NH-bis(PEG1-azide) are influenced by its PEGylation action. PEGylation can improve the bioavailability of drugs by increasing their solubility, reducing their immunogenicity, and prolonging their circulation time in the body . .
Result of Action
The molecular and cellular effects of NH-bis(PEG1-azide)'s action are primarily related to the changes induced by PEGylation. PEGylation can enhance the stability of target molecules, reduce their degradation, and potentially improve their efficacy . The specific effects would depend on the particular molecules that NH-bis(PEG1-azide) is used to PEGylate.
Action Environment
The action, efficacy, and stability of NH-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the pH and temperature can affect the reactivity of the amino and azide groups . Moreover, the presence of other reactive species can potentially interfere with the PEGylation process.
Biochemical Analysis
Biochemical Properties
NH-bis(PEG1-azide) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG1-azide) is reactive with carboxylic acids, activated NHS ester, carbonyls . The azide groups enable PEGylation via Click Chemistry .
Cellular Effects
This ability has broad application prospects in the field of chemical synthesis .
Molecular Mechanism
NH-bis(PEG1-azide) exerts its effects at the molecular level through its unique azide group and remarkable performance . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH-bis(PEG1-azide) is synthesized by reacting polyethylene glycol with azide-containing reagents. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide ester.
Introduction of Azide Groups: The activated polyethylene glycol is then reacted with an azide-containing reagent to introduce azide groups at both ends of the polyethylene glycol chain.
Industrial Production Methods
In industrial settings, the production of NH-bis(PEG1-azide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Activation: Polyethylene glycol is activated using industrial-grade activating agents.
Azide Introduction: The activated polyethylene glycol is reacted with azide-containing reagents under controlled conditions to ensure complete conversion and high purity.
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG1-azide) undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The amino group can undergo substitution reactions with carboxylic acids and activated esters.
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide and sodium ascorbate are commonly used as catalysts for the reaction between azides and alkynes.
Substitution Reactions: N-hydroxysuccinimide esters and carboxylic acids are commonly used reagents.
Major Products Formed
Triazoles: Formed from the reaction of azides with alkynes.
Amides: Formed from the reaction of the amino group with carboxylic acids and activated esters.
Scientific Research Applications
NH-bis(PEG1-azide) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various bioconjugates and functionalized polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized materials and nanostructures.
Comparison with Similar Compounds
Similar Compounds
NH-bis(C2-PEG1-azide): A similar compound with a slightly different structure, used in similar applications.
Azido-PEG-acid: Contains azide and carboxylic acid groups, used for bioconjugation and functionalization.
Uniqueness
NH-bis(PEG1-azide) is unique due to its dual azide groups, which enable efficient polyethylene glycolylation and bioconjugation. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWPZQWEUFICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




